

H-Lys-Asp-OH solubility in water and buffers

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Compound of Interest

Compound Name: *H-Lys-Asp-OH*

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An In-depth Technical Guide to the Solubility of **H-Lys-Asp-OH** in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide **H-Lys-Asp-OH**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Introduction to H-Lys-Asp-OH

H-Lys-Asp-OH, also known as Lys-Asp or L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid.[1] The presence of a basic (lysine) and an acidic (aspartic acid) residue gives this peptide unique physicochemical properties that influence its behavior in aqueous solutions.

Physicochemical Properties of **H-Lys-Asp-OH**:

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₅	[1][2]
Molecular Weight	261.28 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid	[1]
CAS Number	5891-51-0	

Predicted Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. A common method to predict aqueous solubility is to calculate the net charge of the peptide at a neutral pH.

Charge Calculation for **H-Lys-Asp-OH** (at pH 7):

- N-terminus (+1): The free amino group at the N-terminus is typically protonated.
- Lysine (K) side chain (+1): The ε-amino group of lysine is basic and protonated.
- Aspartic acid (D) side chain (-1): The carboxyl group of the aspartic acid side chain is acidic and deprotonated.
- C-terminus (-1): The free carboxyl group at the C-terminus is typically deprotonated.

Overall Net Charge = (+1) + (+1) + (-1) + (-1) = 0

A net charge of zero at neutral pH suggests that **H-Lys-Asp-OH** is a neutral peptide. Peptides with a net neutral charge often exhibit lower solubility in water compared to charged peptides, as they have a reduced capacity to interact with polar water molecules and may be more prone to aggregation. Zwitterions, which **H-Lys-Asp-OH** is, tend to have their minimum solubility at their isoelectric point.

Summary of Predicted Solubility and Recommended Solvents:

Solvent System	Predicted Solubility	Rationale and Recommendations
Sterile Water	Low to Moderate	As a small dipeptide, it may have some inherent water solubility. However, its neutral charge may limit this. It is recommended to always attempt dissolution in water first.
Aqueous Buffers (e.g., PBS)	pH-Dependent	Solubility is expected to increase at pH values away from its isoelectric point. In acidic buffers (pH < 6), the aspartic acid carboxyl group will be protonated, resulting in a net positive charge, which should increase solubility. In basic buffers (pH > 8), the lysine amino group will be deprotonated, leading to a net negative charge, which should also enhance solubility.
Organic Solvents (DMSO, DMF, Acetonitrile)	High	For neutral peptides that are difficult to dissolve in aqueous solutions, the use of organic solvents is often recommended to disrupt hydrophobic interactions and hydrogen bonding that may lead to aggregation.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of **H-Lys-Asp-OH**. It is crucial to start with a small amount of the peptide to avoid wasting the entire

sample in an inappropriate solvent.

Initial Solubility Testing in Water

- **Preparation:** Allow the lyophilized **H-Lys-Asp-OH** peptide to equilibrate to room temperature before opening the vial.
- **Initial Dissolution Attempt:** To a pre-weighed small amount of the peptide, add a calculated volume of sterile, distilled water to achieve a desired starting concentration (e.g., 1 mg/mL).
- **Vortexing:** Vortex the solution for 1-2 minutes.
- **Sonication:** If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Slight warming (up to 40°C) can also be applied.
- **Observation:** Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble at that concentration.

Solubility Testing in Buffers and pH Adjustment

If the peptide has poor solubility in water, its solubility in different buffer systems should be evaluated.

- **Acidic Buffer Trial:** If the peptide remains insoluble in water, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid. This should protonate the aspartic acid residue, leading to a net positive charge and improved solubility. Add the acidic solution dropwise while vortexing until the peptide dissolves.
- **Basic Buffer Trial:** Alternatively, for acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate can be used.
- **Stock Solution Preparation:** Once the peptide is dissolved, it can be diluted with the desired assay buffer to the final working concentration. It is recommended to prepare a concentrated stock solution that is then diluted, which can minimize the effects of the initial solvent.

Use of Organic Solvents

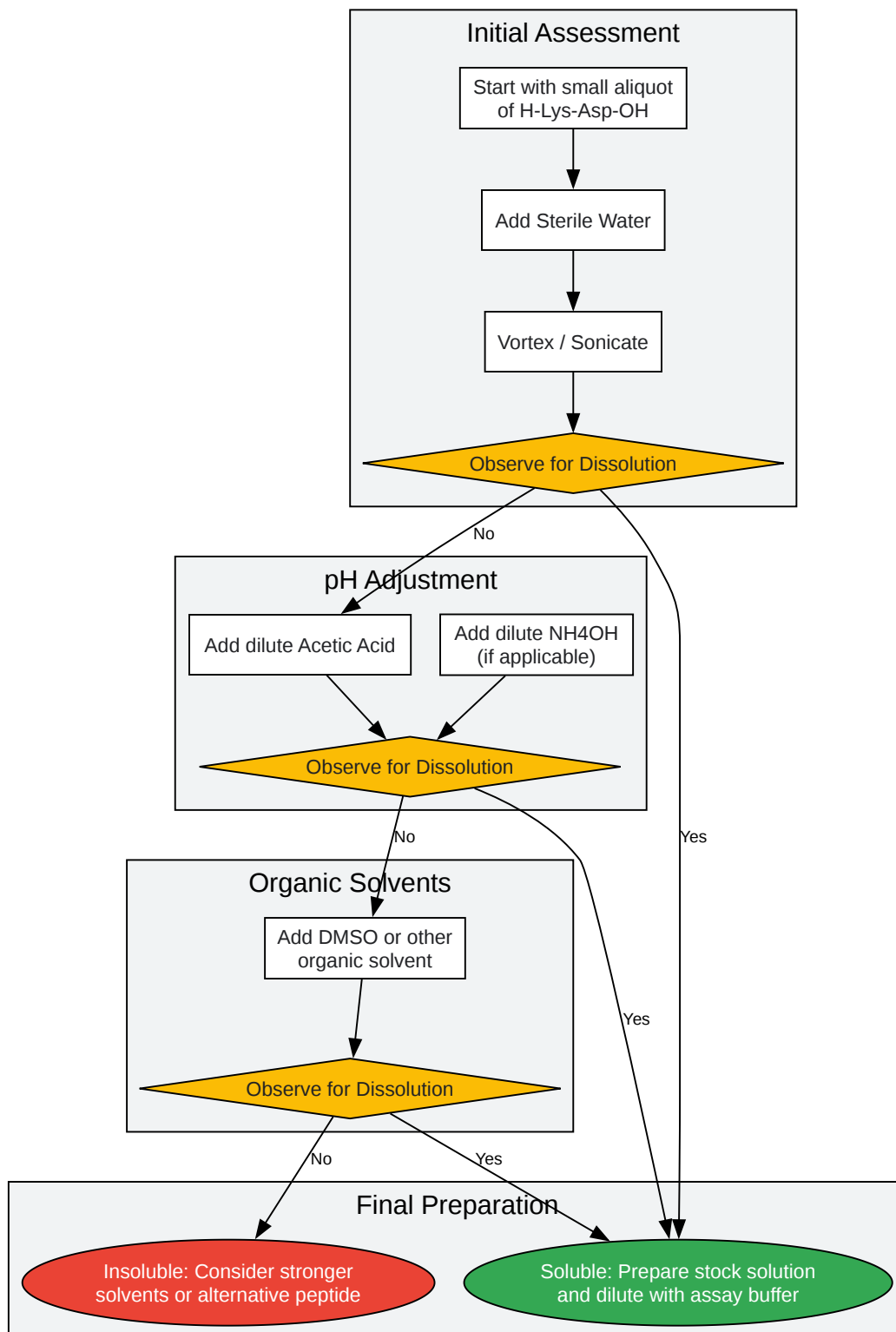
For neutral peptides that are insoluble in aqueous solutions, organic solvents are often necessary.

- **Solvent Selection:** Dimethyl sulfoxide (DMSO) is a common choice for initial testing. Other options include dimethylformamide (DMF), methanol, or acetonitrile.
- **Dissolution:** Add a small amount of the chosen organic solvent to the peptide and vortex until it dissolves.
- **Aqueous Dilution:** Slowly add the dissolved peptide solution to the desired aqueous buffer with gentle but constant agitation. This is critical to prevent the peptide from precipitating out of solution due to localized high concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **H-Lys-Asp-OH**.

H-Lys-Asp-OH Solubility Determination Workflow

[Click to download full resolution via product page](#)Caption: Workflow for determining **H-Lys-Asp-OH** solubility.

Conclusion

While specific quantitative solubility data for **H-Lys-Asp-OH** is not readily available, its zwitterionic nature at neutral pH suggests that it may have limited solubility in pure water. A systematic approach involving initial testing in water, followed by pH modification and the potential use of organic solvents, is recommended to effectively solubilize this dipeptide for research and development applications. The provided protocols and workflow offer a robust framework for scientists and researchers to handle **H-Lys-Asp-OH** and similar peptides.

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References

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